

Comparative Analysis of Phenethylamine Derivatives' Receptor Binding Profiles

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Compound of Interest

Compound Name: 3,4-Dimethoxyphenethylamine

Cat. No.: B193588

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A comprehensive guide for researchers and drug development professionals on the receptor binding affinities and associated signaling pathways of various phenethylamine derivatives.

This guide provides a comparative analysis of the binding affinities of a selection of phenethylamine derivatives at key monoamine receptors, namely dopamine, serotonin, and norepinephrine receptors, as well as their respective transporters. The data presented herein is compiled from various scientific publications and databases, offering a valuable resource for understanding the structure-activity relationships (SAR) of this important class of psychoactive compounds.

Quantitative Receptor Binding Data

The following tables summarize the in vitro binding affinities (Ki in nM) of several phenethylamine derivatives for a range of monoamine receptors and transporters. Lower Ki values indicate a higher binding affinity. It is important to note that binding affinity does not always directly correlate with functional activity (i.e., agonism or antagonism).

Table 1: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Dopamine Receptors and Transporter



Compoun d	D ₁ Receptor	D ₂ Receptor	D₃ Receptor	D ₄ Receptor	Dopamin e Transport er (DAT)	Source(s)
Dopamine	540	1600	29	45	130	[1][2]
Amphetami ne	>10,000	>10,000	>10,000	>10,000	41	[3]
Methamph etamine	>10,000	>10,000	>10,000	>10,000	24.6	[3]
Phenethyla mine	>10,000	>10,000	>10,000	>10,000	1800	[1]
2C-T-2	-	>4,400	-	-	>4,000	[4]
2C-T-7	-	>4,400	-	-	>4,000	[4]

Data not available is indicated by "-".

Table 2: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Serotonin Receptors and Transporter



Compound	5-HT _{2a} Receptor	5-HT₂B Receptor	5-HT₂C Receptor	Serotonin Transporter (SERT)	Source(s)
Serotonin (5- HT)	3.5	5.0	1.2	4.7	[5]
Amphetamine	>10,000	-	>10,000	3890	[3]
Methampheta mine	>10,000	-	>10,000	1790	[3]
2C-B	16	100	22	>10,000	[6]
2C-I	13	43	14	>10,000	[6]
25I-NBOMe	0.04	2.0	0.3	>10,000	[5]
2C-T-2	54	210	350	>10,000	
2C-T-7	31	160	200	>10,000	_

Data not available is indicated by "-".

Table 3: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Norepinephrine Receptors and Transporter

| Compound | α_{1a} Receptor | α_{2a} Receptor | β_{1} Receptor | β_{2} Receptor | Norepinephrine Transporter (NET) | Source(s) | |---|---|---|---| | Norepinephrine | 150 | 1.2 | 126 | 320 | 110 | [3] | | Amphetamine | >10,000 | >10,000 | >10,000 | >10,000 | 430 |[3] | | Methamphetamine | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 48.4 |[3] | | Phenethylamine | 19,000 | 5,200 | - | - | 1300 |[1] | | 2C-T-2 | 1,800 | 1,800 | - | - | >10,000 |[4] | | 2C-T-7 | 6,500 | 3,600 | - | - | >10,000 | [4] |

Data not available is indicated by "-".

Experimental Protocols

The binding affinities presented above are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay. Specific details may vary between



laboratories and for different receptors.

General Radioligand Binding Assay Protocol

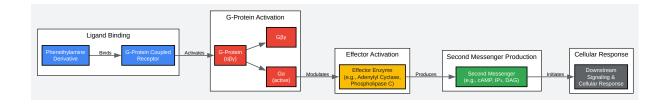
- 1. Membrane Preparation:
- Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
- 2. Competitive Binding Assay:
- The assay is typically performed in a 96-well plate format.
- Each well contains a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT_{2a} receptors, or [³H]-prazosin for α₁ receptors), the prepared cell membranes, and varying concentrations of the unlabeled test compound (the phenethylamine derivative).
- Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
- Total binding is determined in the absence of any competing ligand.
- The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
- 3. Separation of Bound and Free Radioligand:
- Following incubation, the reaction is terminated by rapid filtration through a glass fiber filter,
 which traps the membranes with the bound radioligand.



- The filters are washed with ice-cold buffer to remove any unbound radioligand.
- 4. Quantification and Data Analysis:
- The radioactivity retained on the filters is measured using a scintillation counter.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- The inhibitory constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway Visualizations

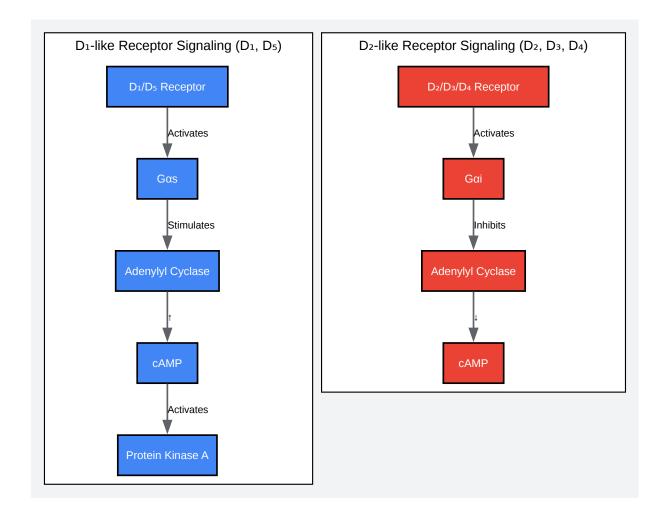
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the activation of key monoamine receptors by phenethylamine derivatives.



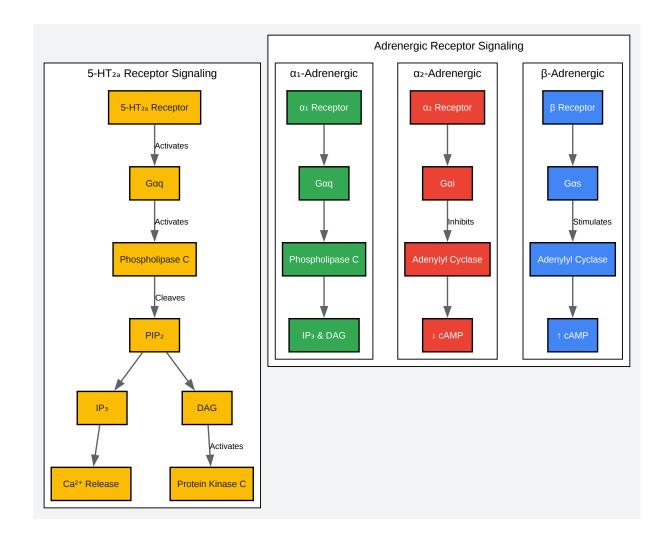
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General G-Protein Coupled Receptor (GPCR) signaling workflow initiated by phenethylamine binding.

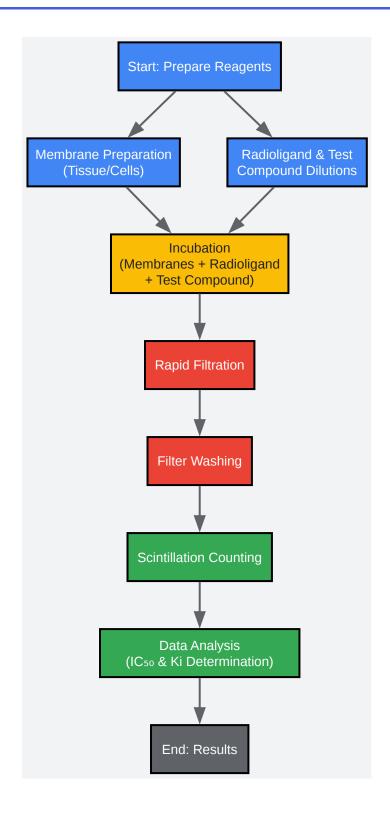












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